M+2 Mass Shift vs. Unlabeled (M+0) and Single-Labeled (M+1) Analogs for MS Quantitation
Triethyl phosphonoacetate-13C2 imparts a defined +2 Da mass shift to any derivative molecule it is incorporated into, relative to the unlabeled analog. In contrast, the unlabeled compound provides no mass shift (M+0), while the single-labeled variant (Triethyl phosphonoacetate-1-13C) provides only an M+1 shift . In mass spectrometry-based stable isotope dilution (SID) assays, an M+2 shift is often preferred as it provides better separation from the analyte's natural abundance M+1 isotopic peak, which is present in all unlabeled biological matrices and can contribute to significant background interference at trace analyte levels [1].
| Evidence Dimension | Mass spectrometric molecular ion shift relative to unlabeled compound |
|---|---|
| Target Compound Data | M+2 Da mass shift |
| Comparator Or Baseline | Unlabeled Triethyl phosphonoacetate (M+0 Da shift); Triethyl phosphonoacetate-1-13C (M+1 Da shift) |
| Quantified Difference | Target compound provides 2 Da separation vs. 0 Da for unlabeled and 1 Da for single-labeled analog |
| Conditions | General mass spectrometry analysis (MS) |
Why This Matters
This M+2 shift provides a cleaner analytical window for quantification, reducing matrix interference and improving the limit of quantitation (LOQ) in complex biological samples, which is a critical selection criterion for procurement in bioanalytical and ADME studies.
- [1] Jian, Z., Ray, T., Wu, A., Jones, L., & Forseth, R. (2014). Proton exchange reactions in isotope chemistry (II) synthesis of stable isotope-labeled LCQ908. Journal of Labelled Compounds and Radiopharmaceuticals, 57(12), 670-673. View Source
